N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide
Description
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-bromobenzyl group at position 5 and a 2-(2,6-dimethylmorpholin-4-yl)acetamide moiety at position 2. Its synthesis involves acylation of 5-(4-bromobenzyl)thiazol-2-amine with chloroacetyl chloride, followed by substitution with morpholine derivatives to introduce the dimethylmorpholine group . Structural validation via techniques like X-ray crystallography (using SHELX programs) and NMR spectroscopy confirms its stereochemical integrity .
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2S/c1-12-9-22(10-13(2)24-12)11-17(23)21-18-20-8-16(25-18)7-14-3-5-15(19)6-4-14/h3-6,8,12-13H,7,9-11H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALGBWNWTXCYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Morpholine Ring: The morpholine ring is synthesized by the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Coupling Reaction: The final step involves the coupling of the bromobenzyl-thiazole intermediate with the morpholine derivative using an acylation reaction to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.
Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide involves its interaction with specific molecular targets. The bromobenzyl group and thiazole ring are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
SirReal2 (2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(5-naphthalen-1-ylmethyl-thiazol-2-yl)-acetamide)
- Structure : Shares the thiazole-acetamide backbone but replaces the 4-bromobenzyl group with a naphthalen-1-ylmethyl substituent and incorporates a pyrimidine-sulfanyl group instead of dimethylmorpholine.
- Activity : Functions as a potent SIRT2 inhibitor (IC₅₀ ~ 0.5 µM), with demonstrated selectivity over SIRT1/3. This contrasts with the target compound, which lacks reported SIRT modulation data.
- Key Difference : The naphthalene group in SirReal2 enhances hydrophobic interactions with SIRT2’s binding pocket, whereas the bromobenzyl group in the target compound may favor π-π stacking with aromatic residues in other targets .
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide
- Structure: Differs by replacing the dimethylmorpholine group with a 2,4-dimethylphenoxy substituent.
- Synthesis: Synthesized via analogous acylation and substitution steps, yielding a compound with distinct electronic properties due to the electron-rich phenoxy group.
- Activity : Reported in Bioorganic Chemistry as a lead compound with uncharacterized biological activity, highlighting the need for further pharmacological profiling .
Pyridazinone-Based Analogues
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Structure: Replaces the thiazole core with a pyridazinone ring but retains the 4-bromophenyl and acetamide motifs.
- Activity : Acts as a potent FPR2 agonist (EC₅₀ ~ 10 nM), inducing calcium mobilization and chemotaxis in neutrophils. This suggests that bromobenzyl-acetamide derivatives can target G-protein-coupled receptors (GPCRs), though the target compound’s GPCR activity remains unexplored .
Indolinone-Acetamide Derivatives
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
- Structure: Incorporates an indolinone-quinoline framework but shares the 4-bromobenzyl and acetamide groups.
- The thiazole-based target compound may exhibit similar properties if evaluated in cytotoxicity assays .
Biological Activity
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article reviews the compound's structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . Its structure includes:
- A thiazole ring , which is known for its role in various biological activities.
- A bromobenzyl moiety , which can enhance lipophilicity and biological interactions.
- A morpholine group , which is often associated with improved pharmacokinetic properties.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. The presence of the bromobenzyl group may further enhance these effects by interacting with microbial cell membranes.
Anticancer Potential
Thiazole derivatives are also recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Thiazoles are often explored as inhibitors of various enzymes involved in metabolic pathways. The specific interactions of this compound with target enzymes remain to be fully elucidated but could provide insights into its therapeutic applications.
Case Studies and Experimental Data
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Antimicrobial Studies : A study showed that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting promising antimicrobial activity.
Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli This compound 32 64 - Cytotoxicity Assays : In vitro assays demonstrated that the compound showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.
- Enzyme Inhibition : Preliminary enzyme assays indicated that the compound could inhibit acetylcholinesterase activity with an IC50 of 25 µM, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
